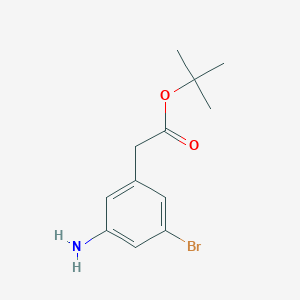
Tert-butyl 2-(3-amino-5-bromophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-amino-5-bromophenyl)acetate: is an organic compound that features a tert-butyl ester group attached to a phenyl ring substituted with an amino group and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-amino-5-bromophenyl)acetate typically involves the following steps:
Bromination: The starting material, 3-aminoacetophenone, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position of the phenyl ring.
Esterification: The brominated intermediate is then subjected to esterification with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The amino group on the phenyl ring can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or amino group.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted phenyl esters
- Oxidized or reduced derivatives
- Coupled products with various substituents
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Intermediate: Serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies to understand the interaction of aromatic compounds with biological targets.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Employed in catalytic processes for the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-amino-5-bromophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- Tert-butyl 2-(3-amino-4-bromophenyl)acetate
- Tert-butyl 2-(3-amino-5-chlorophenyl)acetate
- Tert-butyl 2-(3-amino-5-fluorophenyl)acetate
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position and the tert-butyl ester group makes tert-butyl 2-(3-amino-5-bromophenyl)acetate unique in terms of its reactivity and potential applications.
- Reactivity: The bromine atom can be selectively replaced in coupling reactions, providing a versatile platform for the synthesis of diverse derivatives.
- Applications: While similar compounds may share some applications, the specific substitution pattern of this compound offers distinct advantages in certain synthetic and biological contexts.
Propiedades
IUPAC Name |
tert-butyl 2-(3-amino-5-bromophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)6-8-4-9(13)7-10(14)5-8/h4-5,7H,6,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFMPUFASGXKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














